molecular formula C14H28O2 B8786223 1,1-Dibutoxycyclohexane CAS No. 6624-93-7

1,1-Dibutoxycyclohexane

Cat. No.: B8786223
CAS No.: 6624-93-7
M. Wt: 228.37 g/mol
InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N
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Description

1,1-Dibutoxycyclohexane is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 228.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

6624-93-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-dibutoxycyclohexane

InChI

InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3

InChI Key

JIIZXZFZZLOMMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCCC1)OCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300-ml three-necked flask equipped with a water separator, 98 g (1 mole) of cyclohexanone, 148 g (2 moles) of n-butanol, 2.4 mg of stannous chloride dihydrate and 40 g of toluene were charged. The resulting mixture was heated at 125° C. under atmospheric pressure for 6 hours in a nitrogen atmosphere while removing the water formed from the reaction mixture by azeotropic distillation. When water was no longer distilled, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 214.3 g of cyclohexanone dibutyl acetal [R1, R2 =a pentamethylene group and R3 =a n-butyl group] (boiling point: 102° C./3 mmHg) (yield: 94.0%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.4 mg
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 300-ml three-necked flask, 98 g of cyclohexanone, 148 g of n-butanol, 50 g of anhydrous magnesium sulfate, 2 mg of bismuth chloride and 80 g of toluene were charged. The resulting mixture was stirred at 10° C. under atmospheric pressure for 10 hours in a nitrogen atmosphere. After magnesium sulfate was removed from the reaction mixture, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 207.7 g of cyclohexanone dibutyl acetal (yield: 89.4%).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
bismuth chloride
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 300-ml three-necked flask, 98 g (1 mole) of cyclohexanone, 148 g (2 moles) of n-butanol, 50 g of molecular sieve 4A, 2 mg of cerium chloride hexahydrate and 40 g of toluene were charged. The resulting mixture was stirred at 25° C. under atmospheric pressure for 12 hours in a nitrogen atmosphere. After the removal of the molecular sieve 4A, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 212.2 g of cyclohexanone dibutyl acetal (yield: 93.1%).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium chloride hexahydrate
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

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